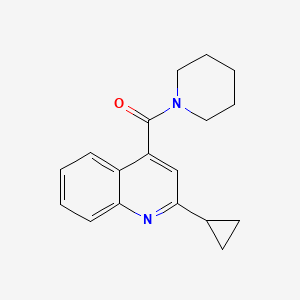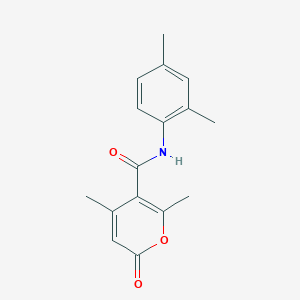
(2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone, also known as CPQM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. CPQM belongs to the class of piperidine-based compounds and has been shown to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by interacting with specific receptors in the body, including dopamine receptors, sigma receptors, and cannabinoid receptors. This compound has been shown to modulate the activity of these receptors, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to possess analgesic properties by modulating the activity of pain receptors in the body. Moreover, this compound has been shown to possess antipsychotic properties by modulating the activity of dopamine receptors in the brain.
实验室实验的优点和局限性
(2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. Moreover, this compound exhibits a range of pharmacological activities, making it a versatile tool for studying various biological processes. However, this compound also has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in certain experimental settings. Moreover, this compound can exhibit some toxicity at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone. One potential avenue of research is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Moreover, this compound's anticancer properties warrant further investigation, particularly in the development of novel cancer therapies. Furthermore, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its pharmacological effects. Finally, the synthesis of this compound can be optimized to improve its yield and purity, making it a more attractive candidate for drug development.
Conclusion
In conclusion, this compound is a promising compound with potential applications in drug development. Its synthesis method is complex but can be optimized to improve its yield and purity. This compound exhibits a range of pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic effects. Moreover, this compound has potential applications in the treatment of neurodegenerative diseases and cancer. Further research is needed to elucidate the mechanism of action of this compound and optimize its synthesis for drug development.
合成方法
The synthesis of (2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone involves several steps, starting with the reaction of 2-cyclopropylquinoline with piperidine in the presence of a base catalyst. The resulting intermediate is then subjected to a series of reactions, including reduction and acylation, to yield the final product, this compound. The synthesis process is complex and requires expertise in organic chemistry. However, the yield of this compound can be optimized by adjusting the reaction conditions.
科学研究应用
(2-Cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone has been extensively studied for its potential applications in drug development. It has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic effects. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Moreover, this compound has been shown to possess anticancer properties, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
(2-cyclopropylquinolin-4-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-18(20-10-4-1-5-11-20)15-12-17(13-8-9-13)19-16-7-3-2-6-14(15)16/h2-3,6-7,12-13H,1,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWYVGKOEUYAPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Imidazo[2,1-b][1,3]thiazol-6-yl-1-[2-(4-methoxyphenyl)azepan-1-yl]ethanone](/img/structure/B7461728.png)

![N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B7461744.png)




![N-(4-methoxyphenyl)-2-[[2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetyl]amino]benzamide](/img/structure/B7461774.png)



![3-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]propanamide](/img/structure/B7461818.png)
![2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B7461825.png)
![N-benzyl-N-methyl-2-[[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7461828.png)